ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate
Description
Properties
CAS No. |
85174-68-1 |
|---|---|
Molecular Formula |
C12H11ClN2O2 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
ethyl 5-chloro-1-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)10-8-11(13)15(14-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
HHGJWXHAQYLLDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate typically involves the reaction of hydrazine derivatives with β-diketones. One common method includes the use of ethyl acetoacetate and phenylhydrazine in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions, followed by esterification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Conditions and Results:
This reaction is critical for generating intermediates used in further functionalization, such as amide or acyl chloride synthesis .
Reduction of the Ester Group
The ester group can be reduced to a primary alcohol using strong reducing agents.
Conditions and Results:
| Reagents | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| LiAlH₄ | Diethyl ether | 0°C | (5-Chloro-1-phenyl-1H-pyrazol-3-yl)methanol | 88% | |
| NaBH₄ (with additives) | Methanol | RT | Partial reduction observed | 40–50% |
LiAlH₄ is more effective than NaBH₄ due to its stronger reducing power . The resulting alcohol serves as a precursor for etherification or oxidation reactions.
Substitution at the Chloro Position
The chlorine atom at position 5 participates in nucleophilic aromatic substitution (NAS) reactions.
Example Reactions:
The electron-withdrawing ester group activates the pyrazole ring for NAS, enabling diverse derivatization .
Cycloaddition and Heterocycle Formation
The compound participates in 1,3-dipolar cycloadditions to form fused heterocycles.
Example:
| Dipole | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Diazoacetate | Zn(OTf)₂, Et₃N, RT, 6h | Pyrazolo[3,4-d]pyridazine derivative | 89% |
This reactivity is leveraged in medicinal chemistry to synthesize polycyclic scaffolds with enhanced bioactivity .
Condensation Reactions
The ester group facilitates condensation with active methylene compounds (e.g., acetophenones) to form α,β-unsaturated ketones.
Example:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Methoxyacetophenone | NaOH (cat.), ethanol, RT | (E)-3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-3-acrylate | 78% |
These products are intermediates for synthesizing fluorescent dyes or nonlinear optical materials .
Scientific Research Applications
Ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
Pyrazole derivatives vary significantly based on substituent type and position. Below is a comparative analysis of ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate and its analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated using atomic masses.
Impact of Substituents on Properties
- Chlorine (Cl): The 5-chloro substituent in the target compound increases electronegativity and resistance to oxidative metabolism compared to non-halogenated analogs like 133261-11-7 .
- Phenyl vs.
- Ester vs. Carboxylic Acid : The ethoxycarbonyl group (target compound) offers better cell permeability than the carboxylic acid in 5071-61-4, which may limit membrane penetration .
- Fluorine and Methoxy Modifications : The 3-fluoro-4-methoxyphenyl group in 1326810-54-1 introduces electron-withdrawing and donating effects, improving metabolic stability and target selectivity.
Biological Activity
Ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 250.68 g/mol. The compound features a pyrazole ring substituted with a phenyl group and a carboxylate ester functional group, which contributes to its unique chemical properties and biological activities .
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has demonstrated potential as an anti-inflammatory agent , likely through the inhibition of specific enzymes involved in inflammatory pathways . Additionally, it may modulate signaling pathways that are crucial for various cellular processes.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In experimental models, it has been shown to reduce edema and inflammation comparable to established anti-inflammatory drugs .
Anticancer Potential
Several studies have evaluated the anticancer activity of pyrazole derivatives, including this compound. The compound has been screened against various cancer cell lines, demonstrating cytotoxic effects. For instance, it showed promising results against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines, with IC50 values indicating effective growth inhibition .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 3.79 | Growth inhibition |
| NCI-H460 | 42.30 | Growth inhibition |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Case Studies and Research Findings
Recent studies have highlighted the compound's multifaceted biological activities:
- Anti-inflammatory Studies : In a study evaluating the anti-inflammatory effects on carrageenan-induced edema in mice, this compound exhibited significant reduction in swelling comparable to indomethacin .
- Cytotoxicity Assays : Another research focused on its cytotoxicity against different cancer cell lines reported that the compound induced apoptosis in sensitive cell lines while sparing normal cells, highlighting its therapeutic potential with a favorable safety profile .
- Mechanistic Insights : Investigations into the mechanism revealed that the compound may inhibit specific kinases involved in cancer progression, further supporting its role as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
